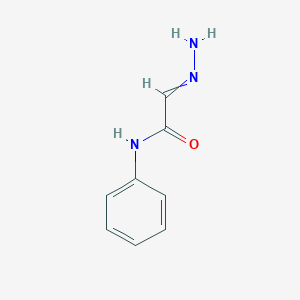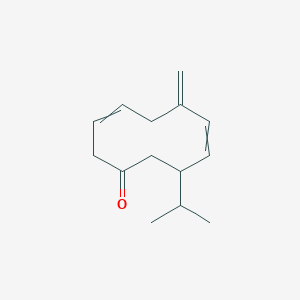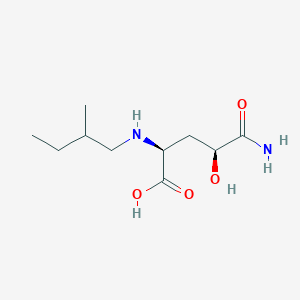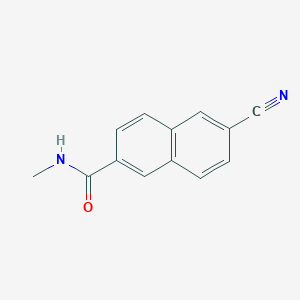
2-hydrazinylidene-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinylidene-N-phenylacetamide is an organic compound with the molecular formula C8H9N3O. It is a derivative of acetanilide and features a hydrazinylidene group attached to the acetamide moiety.
Vorbereitungsmethoden
The synthesis of 2-hydrazinylidene-N-phenylacetamide typically involves the reaction of phenylhydrazine with acetic anhydride. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity .
Analyse Chemischer Reaktionen
2-Hydrazinylidene-N-phenylacetamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in substitution reactions, where the hydrazinylidene group is replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. .
Wissenschaftliche Forschungsanwendungen
2-Hydrazinylidene-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent and its role in other therapeutic areas.
Industry: It is used in the production of dyes and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-hydrazinylidene-N-phenylacetamide involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-Hydrazinylidene-N-phenylacetamide can be compared with other similar compounds, such as:
Acetanilide: Both compounds share a similar core structure but differ in their functional groups.
Phenylhydrazine derivatives: These compounds have similar hydrazinylidene groups but differ in their overall structure and reactivity.
N-Phenylacetamide derivatives: These compounds have variations in the substituents attached to the acetamide moiety, leading to different chemical properties and applications .
Eigenschaften
CAS-Nummer |
668418-24-4 |
|---|---|
Molekularformel |
C8H9N3O |
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
2-hydrazinylidene-N-phenylacetamide |
InChI |
InChI=1S/C8H9N3O/c9-10-6-8(12)11-7-4-2-1-3-5-7/h1-6H,9H2,(H,11,12) |
InChI-Schlüssel |
QFNCEGQSKWROQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C=NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(4-Chlorophenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12537760.png)

![5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene](/img/structure/B12537784.png)
![1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B12537787.png)


![2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene](/img/structure/B12537815.png)
![N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide](/img/structure/B12537816.png)
![Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B12537821.png)


![4-{[(2,2,3,4-Tetramethyl-2H-1-benzopyran-7-yl)oxy]carbonyl}benzoate](/img/structure/B12537826.png)

![[(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid](/img/structure/B12537834.png)
